Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester
Overview
Description
Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester, also known as DFFEA, is a synthetic compound that has a wide range of applications in the scientific and medical fields. It is a fluorinated organic compound that has been used in research for its unique properties and its ability to interact with various types of molecules. DFFEA has been studied for its potential use in drug development and in the synthesis of new compounds.
Scientific Research Applications
Electrosynthesis and Synthetic Applications
A notable application of difluoro-containing compounds is in the field of electrosynthesis. Murakami et al. (2004) successfully carried out the anodic fluorination of ethyl α-fluoro-α-(phenylseleno)acetate, resulting in ethyl α,α-difluoro-α-(phenylseleno)acetate. This compound, upon photolysis in the presence of various olefins, provided regioselective difluoromethylene adducts. This showcases the utility of difluoro compounds in synthesizing regioselective adducts with potential applications in material science and pharmaceuticals (Murakami, Ishii, & Fuchigami, 2004).
Synthesis of Fluorinated Compounds
Further research by Peng et al. (2000) into the synthesis of β-fluoro-α,β-unsaturated esters through palladium(0)/copper(I)-cocatalyzed cross-coupling of zinc reagents showcases another dimension of difluoro compounds' versatility. This process involves the stereoselective production of β-fluoro-α,β-unsaturated esters, underlining the importance of difluoro compounds in creating fluorinated organic molecules with potential applications in medicinal chemistry and material science (Peng, Qing, Li, & Hu, 2000).
Fluorination Techniques
Kitamura et al. (2011) developed a simple and practical method for the fluorination of 1,3-dicarbonyl compounds using aqueous hydrofluoric acid and iodosylbenzene, producing fluorinated products like ethyl 2-fluoro-2-benzolyacetate. This method's efficacy in yielding high-purity fluorinated products underscores the critical role of difluoro compounds in enhancing fluorination techniques across a wide range of substrates, paving the way for advancements in organic synthesis and pharmaceutical development (Kitamura, Kuriki, Morshed, & Hori, 2011).
Photopolymerization and Surface Modification
A study by Zhang et al. (2015) on the use of a fluorinated photoinitiator for photopolymerization presents a unique application of fluorinated compounds in material science. The incorporation of fluorine groups to increase polymerization rates and the ability to overcome oxygen inhibition during photopolymerization demonstrates the potential of difluoro compounds in developing advanced materials with specific surface properties (Zhang, He, Yang, Zhang, Bongiovanni, & Nie, 2015).
Environmental Degradation Studies
Feng et al. (2002) investigated the biodegradability of di(2-ethylhexyl)phthalate by Pseudomonas fluorescens, highlighting the environmental relevance of studying the degradation pathways of complex esters. While this research does not directly involve Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester, it illustrates the broader context of scientific interest in understanding the environmental impact and degradation mechanisms of fluorinated compounds (Feng, Kunyan, Jiamo, Guoying, & Huifang, 2002).
Safety And Hazards
The safety and hazards of a chemical compound depend on its specific properties. It’s important to refer to the Material Safety Data Sheet (MSDS) of the specific compound for detailed information.
Future Directions
The future directions in the study of a specific compound depend on its potential applications. For example, if a compound shows promising biological activity, future research might focus on its potential use in medical treatments.
Please consult with a chemistry professional for more accurate and specific information. This is a general overview and might not fully apply to “Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester”.
properties
IUPAC Name |
ethyl 2,2-difluoro-2-(4-fluorophenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-2-15-9(14)10(12,13)16-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCXDOZCWMKGRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(OC1=CC=C(C=C1)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700892 | |
Record name | Ethyl difluoro(4-fluorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60700892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester | |
CAS RN |
807368-70-3 | |
Record name | Ethyl difluoro(4-fluorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60700892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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